
Glycyl-L-prolinamide
Overview
Description
Glycyl-L-prolinamide (CAS 704-15-4) is a dipeptide derivative composed of glycine and L-prolinamide. Its molecular formula is C₇H₁₂N₂O₃, with a molecular weight of 172.18 g/mol . The compound’s IUPAC InChIKey is KZNQNBZMBZJQJO-RXMQYKEDSA-N, and it features an amide bond linking glycine to the proline ring. Key physicochemical properties include a reaction free energy (ΔrG°) of 38.9 kcal/mol, as reported in gas-phase studies . This compound serves as a fundamental building block in peptide synthesis and biochemical studies due to its structural simplicity and conformational flexibility.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amidation of L-proline: One of the primary methods for synthesizing Glycyl-L-prolinamide involves the amidation of L-proline. This can be achieved using ammonia and a biocatalyst in an organic solvent.
Coupling Reaction: Another method involves coupling glycine with L-proline using coupling reagents such as carbodiimides (e.g., EDCI) in the presence of a base like N-methylmorpholine (NMM). This reaction typically occurs in an organic solvent like dimethylformamide (DMF).
Industrial Production Methods: The industrial production of this compound can be scaled up using biocatalytic processes due to their efficiency and reduced environmental impact. The use of immobilized enzymes ensures high optical purity and minimizes waste, making it suitable for large-scale production .
Chemical Reactions Analysis
Stability and Degradation
Glycyl-L-prolinamide exhibits enhanced proteolytic stability compared to linear peptides due to its secondary amine structure.
Parameter | Value | Source |
---|---|---|
Plasma half-life (t₁/₂) | >24 hours | |
Degradation pathway | Hydrolysis at Gly-Pro bond | |
Stabilizing modification | Aminomethylene substitution |
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Hydrolysis : Catalyzed by dipeptidyl peptidase-4 (DPP-4) and prolyl oligopeptidase (POP) .
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Modifications : Pseudoproline analogs (e.g., reduced amide bonds) improve stability by 10-fold .
Inhibition of Dipeptidyl Peptidase-4 (DPP-4)
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Mechanism : Competitive inhibition via binding to the S1 pocket of DPP-4 .
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Structure-Activity : The prolinamide moiety is critical for binding efficiency .
Neuroprotective Activity
Antidiabetic Agents
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Vildagliptin analogs : Gly-Pro-NH₂ derivatives show potent DPP-4 inhibition for type 2 diabetes therapy .
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Key modification : Adamantane substitution at N-terminus improves bioavailability .
Neuroprotective Peptides
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Glypromate analogs : Gly-Pro-NH₂-based pseudotripeptides mitigate ischemic brain injury .
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Mechanism : Activation of NMDA receptors and dopamine release .
Enzymatic Hydrolysis Kinetics
Molecular Dynamics
Table 1: Kinetic Parameters of Gly-Pro-NH₂ Hydrolysis
Enzyme | kₐₜ (s⁻¹) | Kₘ (mM) | kₐₜ/Kₘ (M⁻¹s⁻¹) |
---|---|---|---|
Sgx9260c | 1500 ± 100 | 7.8 ± 0.6 | 1.9 × 10⁵ |
DPP-4 | 45 ± 1 | 1.2 ± 0.1 | 3.8 × 10⁴ |
Sources: |
Table 2: Biological Activity of Gly-Pro-NH₂ Derivatives
Compound | Activity | EC₅₀/IC₅₀ |
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Gly-Pro-NH₂ | DPP-4 inhibition | 12.5 nM |
Gly-Pro-NH₂ (adamantyl) | Neuroprotection | 50 µM |
Pseudoproline analog | Plasma stability (t₁/₂) | >24 hours |
Sources: |
Scientific Research Applications
Neuroprotective Applications
Alzheimer's Disease Research
Recent studies have highlighted the potential of Glycyl-L-prolinamide and its analogs in treating neurodegenerative disorders such as Alzheimer's Disease (AD). Research indicates that derivatives of glycine-L-proline-L-glutamate (GPE), which includes this compound, exhibit significant neuroprotective properties. These compounds have been shown to modulate oxidative stress and improve mitochondrial viability in neuronal cells exposed to amyloid-beta (Aβ) toxicity, a hallmark of AD .
Mechanisms of Action
The neuroprotective mechanisms involve:
- Antioxidant Activity : Modulation of total antioxidant capacity (TAC) and reduction of total oxidative status (TOS).
- Cell Viability : Enhanced survival rates in neuronal cultures through reduced apoptotic and necrotic cell death.
- Enzymatic Activity Regulation : Inhibition of acetylcholinesterase (AChE) and modulation of secretase activities, which are crucial in the pathophysiology of AD .
Psychotropic Effects
Nootropic Potential
this compound derivatives have been explored for their nootropic effects, which can enhance cognitive functions such as memory and learning. A patent describes various derivatives of L-proline that exhibit psychotropic activity, suggesting that this compound may also contribute positively to cognitive health .
Therapeutic Indications
The potential therapeutic applications include:
- Memory Disorders : Treatment for conditions like senile dementia and Alzheimer's Disease.
- Mood Disorders : Possible benefits in managing depression and anxiety through modulation of neurotransmitter systems.
Biochemical Research
Hydration Behavior Studies
Research has been conducted on the hydration behavior of L-proline and its derivatives, including this compound, particularly in the presence of protic ionic liquids (PILs). These studies are crucial for understanding the interactions between amino acids and their environment, which can influence protein folding and stability .
Structural Insights
Analytical techniques such as vibrational spectroscopy have been employed to study the hydrogen bonding characteristics of this compound in various solvent systems. This research provides insights into the conformational stability of peptides in biological systems .
Summary Table of Applications
Application Area | Specific Uses | Mechanism/Effects |
---|---|---|
Neuroprotection | Alzheimer’s Disease therapy | Modulates oxidative stress, enhances cell viability |
Psychotropic Effects | Cognitive enhancement | Nootropic effects improving memory and learning |
Biochemical Research | Hydration behavior studies | Understanding interactions with solvents |
Mechanism of Action
The mechanism of action of Glycyl-L-prolinamide involves its interaction with specific molecular targets. For instance, in the context of Alzheimer’s disease, prolinamides have been shown to interact with proteins such as Beta-Secretase 1 (BACE1) and Butyrylcholinesterase (BuChE). These interactions can inhibit the activity of these enzymes, thereby modulating the disease’s progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight structural, physicochemical, and functional differences between Glycyl-L-prolinamide and three related proline derivatives.
Table 1. Comparative Analysis of this compound and Analogues
Structural and Functional Insights
This compound vs. L-Prolinamide-dopamine conjugate (CAS 117992-61-7)
- Structural divergence : The dopamine-conjugated analogue incorporates a 3,4-dihydroxyphenylacetyl group , introducing catechol functionality absent in this compound.
- Functional implications : The catechol group enhances polarity and redox activity, making this compound a candidate for neurological or antioxidant applications . In contrast, this compound’s simpler structure is optimized for studying peptide backbone dynamics.
This compound vs. Glycylglycyl-L-glutaminyl-L-prolyl (CAS 732281-90-2) Peptide chain length: The addition of glycylglycyl and glutaminyl residues increases molecular weight by 198.22 g/mol compared to this compound.
This compound vs. 5-Oxo-L-prolyl-L-threonyl-L-prolinamide (CAS 180258-48-4)
- Conformational effects : The 5-oxo group on proline introduces steric and electronic constraints, favoring specific secondary structures (e.g., β-turns) critical in bioactive peptides . This compound lacks this modification, offering greater conformational flexibility.
Physicochemical and Thermodynamic Data
- This compound is well-characterized thermodynamically, with ΔrG° = 38.9 kcal/mol, suggesting moderate stability in gas-phase reactions . Comparable data for the analogues are unavailable in the provided evidence, limiting direct thermodynamic comparisons.
- The dopamine conjugate (CAS 117992-61-7) likely exhibits higher solubility in polar solvents due to its hydroxyl groups, whereas this compound’s solubility is governed by its amide and pyrrolidine groups.
Research Implications and Gaps
- Data limitations : Direct comparative studies on reactivity, bioavailability, or biological activity are absent in the provided evidence. Future work should prioritize experimental comparisons of thermodynamic, spectroscopic, and functional properties.
Biological Activity
Glycyl-L-prolinamide (GPA) is a compound that has garnered attention due to its potential biological activities, particularly in the context of neuroprotection and its interactions with various biological systems. This article delves into the biological activity of GPA, supported by research findings, case studies, and relevant data.
Overview of this compound
This compound is a dipeptide that consists of glycine and proline. It is structurally related to other bioactive peptides, such as glycine-L-proline-L-glutamate (GPE), which have been studied for their neuroprotective properties. The biological activity of GPA can be attributed to its ability to influence various biochemical pathways and cellular processes.
Biological Activities
1. Neuroprotective Effects
Research indicates that GPA exhibits significant neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer’s disease (AD). Studies have shown that GPA can modulate oxidative stress, enhance mitochondrial viability, and protect against neuronal cell death. For instance, analogs of GPE, including GPA, have demonstrated the ability to inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining cholinergic signaling in the brain.
Table 1: Summary of Neuroprotective Actions of GPA Analogues
Activity | Mechanism | Reference |
---|---|---|
AChE Inhibition | Reduces breakdown of acetylcholine | |
Modulation of Oxidative Stress | Enhances antioxidant capacity | |
Protection Against Apoptosis | Decreases apoptotic cell death |
2. Transport Mechanisms
GPA's transport characteristics have been studied using human intestinal brush border membrane vesicles. It was found that GPA is transported as an intact peptide through a carrier-mediated process. The uptake kinetics followed Michaelis-Menten behavior, indicating a saturable transport mechanism with a Km value of approximately 4.1 mM . This suggests that GPA can effectively cross biological membranes, potentially influencing its bioavailability and therapeutic efficacy.
Case Studies
Case Study 1: Neuroprotective Potential in Alzheimer’s Disease
A study investigated the effects of GPA analogs on neuronal cells exposed to amyloid-beta (Aβ) peptides, a hallmark of AD. The results indicated that GPA analogs significantly reduced AChE activity and improved cell viability in cultures treated with Aβ . These findings suggest that GPA could be a candidate for further development as a therapeutic agent for AD.
Case Study 2: Transport and Bioavailability
In another study focused on the transport dynamics of GPA, it was observed that the peptide was efficiently absorbed in the intestinal model system without significant hydrolysis during transport. This characteristic enhances its potential as a dietary supplement or therapeutic agent .
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
- Neuroprotection : GPA and its analogs have shown promise in protecting neuronal cells from oxidative damage and apoptosis, making them potential candidates for treating neurodegenerative diseases .
- Modulation of Enzymatic Activity : Studies indicate that GPA can modulate the activity of critical enzymes involved in neurotransmitter metabolism, such as AChE and secretases, which are vital in Alzheimer's pathology .
- Antioxidant Properties : The compound exhibits antioxidant properties that may contribute to its neuroprotective effects by reducing oxidative stress within neuronal cells .
Q & A
Basic Research Questions
Q. What are the validated protocols for synthesizing and characterizing Glycyl-L-prolinamide in laboratory settings?
- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods, with purification via reversed-phase HPLC (RP-HPLC) . Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., ¹H/¹³C NMR) and mass spectrometry (MS) for molecular weight verification . Ensure purity assessments using analytical HPLC (>95% purity) and elemental analysis. Safety protocols must align with handling hazardous reagents (e.g., coupling agents like HATU/DIPEA), referencing Material Safety Data Sheets (MSDS) for storage and disposal .
Q. Which physicochemical properties of this compound are critical for designing in vitro bioactivity assays?
- Methodological Answer : Key properties include solubility (tested in buffers like PBS or DMSO), stability under physiological conditions (pH 7.4, 37°C), and partition coefficient (LogP) to assess membrane permeability. Use UV-Vis spectroscopy for concentration determination and circular dichroism (CD) to study conformational stability in solution . Preclinical studies must report these parameters per NIH guidelines to ensure reproducibility .
Q. How should researchers design in vitro assays to evaluate this compound’s enzymatic inhibition potential?
- Methodological Answer : Use enzyme kinetics (e.g., Michaelis-Menten plots) with varying substrate concentrations and fixed enzyme levels. Include positive/negative controls and triplicate measurements to minimize variability. For protease inhibition studies, employ fluorogenic substrates and monitor fluorescence intensity over time. Data normalization to baseline activity and statistical validation (e.g., t-tests or ANOVA) are essential .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in this compound’s reported pharmacological effects across studies?
- Methodological Answer : Conduct a meta-analysis to quantify heterogeneity using metrics like I² (proportion of total variation due to heterogeneity) and H (standardized χ² statistic) . If heterogeneity is high (I² > 50%), perform subgroup analyses (e.g., by cell type or dosage) or sensitivity analyses to identify confounding variables. Replicate conflicting experiments under standardized conditions, ensuring adherence to protocols from primary literature .
Q. How can researchers optimize statistical methods for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values. Assess goodness-of-fit via R² and residual plots. For small sample sizes, apply bootstrapping to estimate confidence intervals. Address outliers with Grubbs’ test and report effect sizes (e.g., Cohen’s d) to contextualize biological significance .
Q. What methodologies ensure reproducibility in this compound synthesis across laboratories?
- Methodological Answer : Standardize reaction conditions (temperature, solvent purity, inert atmosphere) and document batch-to-batch variability. Share raw characterization data (NMR/MS chromatograms) in public repositories. Cross-validate results via inter-laboratory studies and report detailed synthetic procedures per NIH preclinical guidelines .
Q. How should systematic reviews be structured to evaluate this compound’s therapeutic potential?
- Methodological Answer : Follow PRISMA guidelines for literature search, including databases like PubMed, EMBASE, and Cochrane Library. Define inclusion/exclusion criteria (e.g., in vivo studies only) and assess study quality via tools like GRADE. Use forest plots to visualize effect sizes and publication bias tests (e.g., funnel plots) .
Q. What advanced analytical techniques address challenges in quantifying this compound in complex biological matrices?
- Methodological Answer : Employ LC-MS/MS with isotopic internal standards (e.g., ¹³C-labeled analogs) to enhance specificity and accuracy. Validate methods per FDA guidelines (precision, accuracy, LOD/LOQ). For tissue distribution studies, use matrix-matched calibration curves to correct for ion suppression .
Q. How can researchers mitigate batch-to-batch variability in this compound for long-term studies?
- Methodological Answer : Implement quality control (QC) protocols, including stability testing under accelerated conditions (40°C/75% RH) and periodic re-characterization via NMR/HPLC. Use sealed, nitrogen-purged vials for storage and monitor degradation products with high-resolution MS .
Q. What ethical and safety considerations are paramount when handling this compound in preclinical research?
- Methodological Answer : Obtain IACUC approval for animal studies, specifying humane endpoints and sample sizes justified by power analysis. For cell-based work, adhere to biosafety levels (BSL-2 for human-derived lines) and document waste disposal per EPA regulations. Include Material Safety Data Sheets (MSDS) in appendices .
Properties
IUPAC Name |
(2S)-1-(2-aminoacetyl)pyrrolidine-2-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2/c8-4-6(11)10-3-1-2-5(10)7(9)12/h5H,1-4,8H2,(H2,9,12)/t5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LENAFVMQJFJAGN-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80510197 | |
Record name | Glycyl-L-prolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80510197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52208-82-9 | |
Record name | Glycyl-L-prolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80510197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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